5-Isopropylthiophene-2-sulfonamide

Description

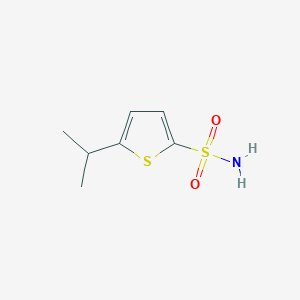

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2S2 |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

5-propan-2-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C7H11NO2S2/c1-5(2)6-3-4-7(11-6)12(8,9)10/h3-5H,1-2H3,(H2,8,9,10) |

InChI Key |

ZBOKRKKJEMMJAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(S1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Thiophene-2-sulfonamides

Thiophene-2-sulfonamides are a class of heterocyclic compounds that serve as important intermediates in medicinal chemistry and materials science. Their synthesis typically hinges on the formation of a key precursor, thiophene-2-sulfonyl chloride.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This approach is highly versatile for producing a wide array of sulfonamide derivatives. The general scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl formed during the reaction.

For thiophene-2-sulfonamides, the synthesis begins with the preparation of thiophene-2-sulfonyl chloride. This is commonly achieved through the chlorosulfonation of thiophene (B33073) using chlorosulfonic acid. The resulting thiophene-2-sulfonyl chloride is then reacted with ammonia (B1221849) or a suitable primary or secondary amine to yield the desired thiophene-2-sulfonamide (B153586). For example, thiophene-2-sulfonyl chloride has been successfully reacted with various amines, hydrazine, and sodium azide (B81097) to produce a range of sulfonamide derivatives and related compounds. Current time information in Bangalore, IN.

The reaction conditions for the sulfonylation of amines can be optimized. While aliphatic amines generally react readily to provide the sulfonamide in high yields, aromatic amines may require more forcing conditions, such as elevated temperatures. nih.gov

Table 1: Examples of Reagents for Sulfonamide Formation

| Precursor 1 | Precursor 2 | Product | Common Conditions |

|---|---|---|---|

| Thiophene-2-sulfonyl chloride | Ammonia | Thiophene-2-sulfonamide | Base (e.g., pyridine), aprotic solvent |

| Thiophene-2-sulfonyl chloride | Primary Amine (R-NH₂) | N-substituted Thiophene-2-sulfonamide | Base (e.g., pyridine), aprotic solvent |

In recent years, significant efforts have been made to develop more environmentally friendly and efficient methods for sulfonamide synthesis. google.com These "green" approaches aim to reduce waste, avoid hazardous reagents, and simplify procedures.

One alternative pathway involves the direct oxidative coupling of thiols and amines. mdpi.com This strategy bypasses the need to pre-form and isolate the often-unstable sulfonyl chloride intermediate. For instance, thiols can be converted directly to sulfonyl chlorides in situ through oxidative chlorination using reagents like hydrogen peroxide combined with thionyl chloride, followed by reaction with an amine in the same pot. researchgate.net

Green chemistry principles have been applied to the classical sulfonamide synthesis as well. A facile and environmentally benign method utilizes water as the solvent and omits the need for organic bases. researchgate.net This process uses equimolar amounts of the amine and sulfonyl chloride, with pH controlled by the addition of an inorganic base like sodium carbonate. Product isolation is often simplified to just filtration after acidification, yielding products with excellent purity and yield. researchgate.net

Mechanochemistry, which involves solvent-free reactions in a ball mill, represents another green advancement. A one-pot, two-step mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides, which are converted to sulfonyl chlorides and then reacted with amines without the need for any solvent. libretexts.org

Targeted Synthesis of 5-Isopropylthiophene-2-sulfonamide

The specific synthesis of this compound requires strategic functionalization of the thiophene ring to ensure the correct placement of both the isopropyl and the sulfonamide groups. While a direct, one-step synthesis from thiophene is not straightforward, a logical multi-step route can be proposed based on established thiophene chemistry.

A plausible synthetic route involves two key steps:

Introduction of the isopropyl group onto the thiophene ring.

Introduction of the sulfonamide group at the desired position.

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The regioselectivity of these reactions is a critical consideration. In an unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 position (or the equivalent C5 position) over the C3 (or C4) position. This is because the cationic intermediate formed by attack at C2 is more stabilized by resonance, with three possible resonance structures, compared to only two for attack at C3.

Therefore, the introduction of the sulfonamide group via chlorosulfonation of unsubstituted thiophene reliably yields thiophene-2-sulfonyl chloride. Conversely, if the thiophene ring is already substituted at the C2 position with an activating, ortho-para directing group like an alkyl group, the next electrophilic substitution is strongly directed to the C5 position. This principle is key to the targeted synthesis of this compound.

The isopropyl group can be introduced onto the thiophene ring using a Friedel-Crafts alkylation reaction. nih.gov This involves reacting thiophene with an alkylating agent such as isopropyl bromide, propene, or isopropyl alcohol in the presence of a catalyst. google.comnih.gov

While classic Lewis acids like aluminum chloride (AlCl₃) can be used, they are often too harsh for thiophene, leading to side reactions and polymerization. google.com Milder conditions are therefore preferred. This can include using less aggressive Lewis acids or employing alternative catalytic systems such as solid acids (e.g., montmorillonite (B579905) clay, zeolites) or fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can promote the reaction without an additional catalyst. nih.govnih.gov The reaction of thiophene with an isopropylating agent is expected to yield 2-isopropylthiophene as the major product due to the inherent C2 selectivity of electrophilic substitution on thiophene.

Once 2-isopropylthiophene is synthesized, the subsequent chlorosulfonation with chlorosulfonic acid would introduce the -SO₂Cl group. As the isopropyl group at C2 is an activating group, it will direct the incoming electrophile to the vacant C5 position, yielding the key intermediate, 5-isopropylthiophene-2-sulfonyl chloride . Finally, amination of this sulfonyl chloride with aqueous ammonia would furnish the target compound, This compound .

Synthesis of this compound Derivatives and Analogues

Derivatives and analogues of this compound can be synthesized to explore structure-activity relationships for various applications. While literature specifically detailing derivatives of this exact compound is scarce, general strategies for modifying similar thiophene-2-sulfonamides are well-established and applicable.

Two primary strategies can be employed:

Modification of the Sulfonamide Nitrogen: The primary sulfonamide group (-SO₂NH₂) of this compound can be functionalized. For example, N-alkylated or N-arylated derivatives can be prepared by reacting the primary sulfonamide with various alkyl or aryl halides in the presence of a base. A similar approach has been used to synthesize a series of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides.

Modification of the Thiophene Ring Substituents: A more versatile approach to creating analogues involves starting with a precursor that can be easily modified. For instance, a common strategy is to use a 5-halothiophene-2-sulfonamide as a scaffold. The halogen atom, typically bromine, serves as a handle for various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been used to synthesize a wide range of 5-arylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with different aryl boronic acids in the presence of a palladium catalyst. libretexts.org This same strategy could be adapted to introduce other functionalities at the 5-position.

Table 2: General Strategies for Derivative Synthesis

| Starting Material | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| This compound | N-Alkylation | Alkyl Halide, Base | N-Alkyl-5-isopropylthiophene-2-sulfonamides |

| 5-Bromothiophene-2-sulfonamide | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | 5-Arylthiophene-2-sulfonamides libretexts.org |

These established methodologies provide a clear and robust framework for the synthesis of not only this compound itself but also a diverse library of its derivatives and analogues for further scientific investigation.

N-Alkylation Strategies and Steric Hindrance Effects on Yield

The alkylation of the nitrogen atom of the sulfonamide group is a common strategy to introduce structural diversity. This reaction is typically carried out by treating the parent sulfonamide with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can significantly impact the yield of the N-alkylated product.

One of the key factors influencing the efficiency of N-alkylation is steric hindrance. For instance, in the N-alkylation of the related compound, 5-bromothiophene-2-sulfonamide, a noticeable difference in yield is observed when using different alkyl bromides. rsc.orgnih.gov While the reaction with less sterically hindered bromoethane (B45996) and 1-bromopropane (B46711) proceeds with good yields of 72% and 78% respectively, the use of the bulkier isopropyl bromide leads to a significantly lower yield of 62%. rsc.orgnih.gov This decrease in yield can be attributed to the increased steric bulk around the nitrogen atom, which hinders the approach of the electrophilic isopropyl group. rsc.orgnih.gov A similar trend would be expected for the N-alkylation of this compound.

Table 1: Effect of Steric Hindrance on the Yield of N-Alkylated 5-Bromothiophene-2-sulfonamides rsc.orgnih.gov

| Alkyl Bromide | Product | Yield (%) |

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |

This interactive table allows for sorting and filtering of the data.

Arylation Reactions (e.g., Suzuki-Miyaura Cross-Coupling) at the C5 Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the thiophene ring. In the context of thiophene sulfonamides, this reaction is particularly useful for modifying the C5 position, especially when starting from a 5-halo-substituted precursor.

For example, 5-bromothiophene-2-sulfonamide can be readily coupled with various aryl boronic acids in the presence of a palladium catalyst and a base to afford a range of 5-arylthiophene-2-sulfonamides. This reaction is generally carried out under mild conditions and tolerates a variety of functional groups on the aryl boronic acid. The electronic nature of the substituents on the aryl boronic acid can influence the reaction yield.

While there is no direct literature on the Suzuki-Miyaura coupling of this compound (which would require a leaving group at another position), the synthesis of the parent compound could potentially involve a Suzuki-Miyaura coupling of a 5-halothiophene-2-sulfonamide with an isopropylboronic acid derivative, or alternatively, the introduction of the isopropyl group via a Friedel-Crafts alkylation followed by other functional group manipulations.

Diversification of the Sulfonamide Nitrogen Substituent

Beyond simple N-alkylation, the sulfonamide nitrogen can be incorporated into more complex heterocyclic systems. This diversification strategy can lead to compounds with novel pharmacological profiles. Various synthetic methods can be employed to achieve this, often involving the reaction of the primary sulfonamide with bifunctional electrophiles.

Spectroscopic and Structural Characterization Techniques in Synthetic Research

The unambiguous identification and characterization of newly synthesized compounds are paramount in chemical research. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the isopropyl group, namely a doublet for the six equivalent methyl protons and a septet for the methine proton. The protons on the thiophene ring would appear as doublets in the aromatic region, with their coupling constant indicating their relative positions. The protons of the sulfonamide NH₂ group would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for the methyl and methine carbons of the isopropyl group, as well as for the four carbon atoms of the thiophene ring. The carbon atom attached to the sulfonamide group (C2) and the carbon atom bearing the isopropyl group (C5) would have characteristic chemical shifts.

While specific spectral data for this compound is not published, related structures such as carvacrol-based sulfonamide derivatives have been characterized by ¹H and ¹³C NMR, providing a reference for the expected chemical shift ranges. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group, including:

Two distinct bands for the N-H stretching vibrations of the primary sulfonamide (around 3350 and 3250 cm⁻¹).

Strong asymmetric and symmetric stretching vibrations for the S=O bonds (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). The spectrum would also display bands corresponding to the C-H bonds of the isopropyl group and the thiophene ring, as well as the C=C and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures and purifying compounds. The use of LC-MS in the characterization of sulfonamide derivatives is well-documented. researchgate.net

X-ray Crystallography of this compound: A Search for Definitive Solid-State Structure

Initial investigations into the solid-state structure of this compound through X-ray crystallography have yet to yield definitive, publicly available data. While the broader class of sulfonamides has been extensively studied, specific crystallographic details for this particular isopropyl-substituted thiophene derivative remain elusive in the current body of scientific literature.

The exploration of the three-dimensional arrangement of atoms and molecules in a crystalline solid, known as X-ray crystallography, is a cornerstone of modern chemical and pharmaceutical sciences. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties. For sulfonamides, a class of compounds known for their therapeutic applications, X-ray crystallography has been instrumental in elucidating structure-activity relationships, understanding polymorphism, and designing new derivatives with enhanced efficacy.

However, a comprehensive search of crystallographic databases and peer-reviewed journals did not uncover a published crystal structure for this compound. Research in this area has focused on analogous structures, offering insights into the probable intermolecular interactions and packing arrangements that might be expected for this compound. For instance, studies on related thiophene-sulfonamide derivatives and other sulfonamides frequently reveal the presence of hydrogen bonding networks involving the sulfonamide group's nitrogen and oxygen atoms. These interactions are often pivotal in the formation of stable crystalline lattices.

Given the absence of specific experimental data, any detailed discussion of the solid-state structure of this compound would be purely speculative. The precise conformation of the isopropyl group relative to the thiophene ring, the torsional angles of the sulfonamide moiety, and the packing motifs within the crystal lattice can only be definitively determined through single-crystal X-ray diffraction analysis.

Future research in this area would be highly beneficial. The synthesis of high-quality single crystals of this compound and their subsequent analysis by X-ray crystallography would provide the much-needed empirical data to fully characterize its solid-state structure. This would not only fill a gap in the existing scientific literature but also contribute to a more complete understanding of the structure-property relationships within this class of thiophene-based sulfonamides.

Biological Activity Investigations and Mechanistic Insights

Carbonic Anhydrase (CA) Inhibition Studies

Thiophene-based sulfonamides are recognized for their role as carbonic anhydrase inhibitors. The investigation into these compounds has provided insights into their inhibitory effects on various human carbonic anhydrase (hCA) isoforms.

Inhibition Profiles Against Human CA Isoforms (hCA I, II, IX, and XII)

Derivatives of 5-isopropylthiophene-2-sulfonamide have demonstrated varied inhibition profiles against several human carbonic anhydrase isoforms. Studies on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides revealed that while they were poor inhibitors of the cytosolic isoform hCA I, they effectively inhibited hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII in the subnanomolar to nanomolar range. nih.gov Specifically, these compounds showed weak inhibition against hCA I, with inhibition constants (Kᵢs) in the range of 683–4250 nM. researchgate.net In contrast, another series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties were found to be medium-to-weak hCA I inhibitors but highly effective, low nanomolar inhibitors of hCA II. nih.gov These compounds also demonstrated potent inhibition of the tumor-associated hCA IX and hCA XII. nih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ and IC₅₀ values)

Kinetic studies have been crucial in quantifying the inhibitory potency of these thiophene (B33073) sulfonamide derivatives. For a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, the inhibition constants (Kᵢ) were determined for several hCA isoforms. nih.gov These compounds were found to be medium-weak hCA I inhibitors with Kᵢ values ranging from 224 to 7544 nM. nih.gov However, they proved to be highly effective inhibitors of hCA II, with Kᵢ values in the low nanomolar range of 2.2 to 7.7 nM. nih.gov The tumor-associated isoform hCA IX was inhibited with Kᵢ values between 5.4 and 811 nM, while hCA XII was inhibited with constants in the range of 3.4 to 239 nM. nih.gov

Similarly, for a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, weak inhibition was observed against hCA I, with Kᵢ values ranging from 683 to 4250 nM. nih.govresearchgate.net In contrast, the cytosolic enzyme hCA II was effectively inhibited in the nanomolar range by these derivatives. researchgate.net

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224-7544 nM | 2.2-7.7 nM | 5.4-811 nM | 3.4-239 nM | nih.gov |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683-4250 nM | Nanomolar range | Subnanomolar-nanomolar range | Subnanomolar-nanomolar range | nih.govresearchgate.net |

Proposed Binding Modes and Catalytic Zinc Ion Interaction

The mechanism of inhibition by these sulfonamides involves direct interaction with the zinc ion in the active site of the carbonic anhydrase enzyme. nih.gov X-ray crystallography studies of the adducts of some 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides bound to hCA II have provided detailed insights into their binding. nih.gov The sulfonamide moiety (SO₂NH₂) coordinates to the catalytic Zn(II) ion. nih.govnih.gov In addition to this key interaction, the binding is stabilized by highly favorable, predominantly hydrophobic interactions between the thiophene sulfonamide scaffold and the hCA II active site. nih.gov

Interestingly, the orientation of the "tail" portion of the inhibitors within the active site can vary significantly. For example, in two different derivatives, one with a 1-naphthyltriazolyl moiety and another with a 3-cyanophenyl moiety, the tails adopted very different orientations. The naphthyltriazolyl group was oriented towards the hydrophobic half of the active site, while the 3-cyanophenyl group pointed towards the hydrophilic half. nih.gov This variability in binding modes can be exploited for the structure-based design of more potent and isoform-selective inhibitors. nih.gov

Antimicrobial Activity Research

In addition to their effects on carbonic anhydrases, thiophene sulfonamide derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Recent research has highlighted the antibacterial potential of thiophene sulfonamide derivatives, particularly against multidrug-resistant bacteria. A 2024 study reported on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147. nih.govdovepress.comnih.gov One derivative, compound 3b, demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this resistant strain. dovepress.comnih.gov The study also noted a zone of inhibition of 23±1.5 mm for this compound. dovepress.com In-silico analysis suggested that the compound interacts with a protein from NDM-KP ST147 through hydrogen bonding and hydrophobic interactions. dovepress.comnih.gov Thiophene-2-carboxamide derivatives have also shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. dovepress.com

| Parameter | Value | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.39 μg/mL | dovepress.comnih.gov |

| Minimum Bactericidal Concentration (MBC) | 0.78 μg/mL | dovepress.comnih.gov |

| Zone of Inhibition | 23±1.5 mm | dovepress.com |

Antifungal Activity Studies

The antifungal properties of sulfonamides have also been a subject of investigation. While specific studies focusing solely on this compound against Aspergillus species are not detailed in the provided context, broader research on sulfa drugs provides relevant insights. For instance, sulfamethoxazole (B1682508) has been shown to be active in vitro against Aspergillus spp. tau.ac.il and in combination with caspofungin, it exhibited synergy against 29 of 31 Aspergillus isolates. tau.ac.ilnih.gov One study determined the MIC of sulfaphenazole (B1682705) against Aspergillus fumigatus to be 64 µg/ml. nih.gov The antifungal activity of sulfonamides is often linked to their ability to inhibit carbonic anhydrase, an enzyme essential for the growth of some fungi. mdpi.com

Antiviral Activity Research

The sulfonamide functional group is a key component in a variety of pharmacologically active agents, including those with antiviral properties. nih.govmdpi.com Research into sulfonamide derivatives has demonstrated a wide spectrum of biological activities, extending beyond their traditional antibacterial roles to include antiviral applications. mdpi.com These compounds can be synthetically modified to develop drugs targeting a range of viruses such as HIV, enteroviruses, and adenoviruses. mdpi.comresearchgate.net

Specifically, derivatives containing heterocyclic moieties, like thiophene, are subjects of interest in the development of new therapeutic agents. researchgate.net For instance, studies on N-sulfonamide 2-pyridone derivatives bearing a benzothiazole (B30560) structure have shown antiviral potency. mdpi.com While direct research on the antiviral activity of this compound is not extensively detailed in the provided literature, the broader class of sulfonamide derivatives is recognized for its potential in creating novel antiviral drugs. mdpi.comnih.gov The synthesis of compounds like 5-bromo-N-isopropylthiophene-2-sulfonamide, a structurally similar molecule, highlights the ongoing work in modifying thiophene sulfonamides to explore their biological properties. nih.gov

Molecular Mechanisms of Microbial Resistance to Sulfonamides

Widespread microbial resistance has significantly limited the clinical use of sulfonamide antibiotics. nih.govnih.gov The primary mechanisms of resistance involve modifications to the drug's target enzyme, DHPS. nih.govresearchgate.net Resistance can arise from mutations in the chromosomal folP gene, which encodes DHPS. nih.govbiorxiv.org These mutations often occur in the loops that form the pABA-binding pocket of the enzyme, reducing the drug's binding affinity while attempting to maintain the enzyme's function. nih.govbiorxiv.org

A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry foreign genes encoding for sulfa-insensitive DHPS variants. nih.govspringernature.com Two such genes, sul1 and sul2, are frequently found in clinical isolates of gram-negative bacteria. nih.gov The DHPS enzymes produced from these genes are remarkably effective at discriminating between the natural substrate, pABA, and the sulfonamide inhibitor, despite their structural similarities. nih.govspringernature.com This allows the bacteria to continue synthesizing folic acid even in the presence of the drug, conferring a high level of resistance. biorxiv.org Studies on these resistant enzymes reveal that specific amino acid residues, such as a key phenylalanine residue in Sul1, Sul2, and Sul3, are essential for conferring this pan-sulfonamide resistance. biorxiv.org

Antioxidant Activity Evaluation

The evaluation of antioxidant properties is a key area of research for many organic compounds. Studies on structurally related molecules provide insight into the potential antioxidant activity of this compound.

Radical Scavenging Assays (e.g., DPPH, H₂O₂)

Radical scavenging assays are commonly used to determine antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netnih.gov In a study of novel hydrazide-based sulfonamide derivatives of carvacrol (B1668589) (5-isopropyl-2-methylphenol), a compound sharing the isopropyl-substituted phenolic ring structure, several derivatives demonstrated significant antioxidant activity in the DPPH assay when compared to the standard, ascorbic acid. researchgate.net The antioxidant effect is linked to the ability to discharge hydrogen radicals to stabilize the DPPH molecule. researchgate.net

Similarly, the hydrogen peroxide (H₂O₂) scavenging assay is another method to evaluate antioxidant potential. researchgate.net Research on plant extracts has utilized this assay to determine IC₅₀ values, which represent the concentration required to scavenge 50% of the H₂O₂ radicals. researchgate.net While direct data for this compound is not available, the results for related phenolic sulfonamides suggest that this class of compounds possesses radical scavenging capabilities. researchgate.net

| Compound/Extract | Assay | Activity/Result | Reference |

| Carvacrol Sulfonamide Deriv. (IVa) | DPPH | Excellent scavenging activity | researchgate.net |

| Carvacrol Sulfonamide Deriv. (IVb) | DPPH | Excellent scavenging activity | researchgate.net |

| Carvacrol Sulfonamide Deriv. (IVc) | DPPH | Excellent scavenging activity | researchgate.net |

| Methanolic Plant Extract | DPPH | IC₅₀ = 706.38 µg/ml | researchgate.net |

| Methanolic Plant Extract | H₂O₂ | IC₅₀ < 50 µg/ml | researchgate.net |

Lipoxygenase (LOX) Inhibition Studies (e.g., 15-LOX)

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing lipid peroxides that are involved in inflammatory processes. nih.govmdpi.com The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a target for developing anti-inflammatory agents. nih.govresearchgate.net 15-LOX-1 is a key enzyme in oxidative stress and has been implicated in a variety of diseases, including asthma, atherosclerosis, and cancer. nih.gov

Inhibitors of 15-LOX can prevent the formation of pro-inflammatory metabolites. nih.gov Research has led to the discovery of potent and selective inhibitors for different LOX isozymes. escholarship.org For example, inducible expression of 15-LOX-2 in keratinocytes led to an inhibition of cell growth, an effect that could be reversed by a LOX inhibitor, indicating the enzyme's role in cell signaling pathways. nih.gov While specific studies on this compound as a LOX inhibitor are not detailed, the broader search for LOX inhibitors includes a wide range of chemical structures, and phenolic compounds are among those investigated. researchgate.net

Other Enzyme and Receptor Interaction Studies

Beyond their primary antibacterial target, sulfonamides are known to interact with other enzymes. A significant area of study for thiophene-based sulfonamides is the inhibition of carbonic anhydrases (CAs). researchgate.netnih.gov CAs are a family of enzymes involved in various physiological processes.

In one study, a series of thiophene-based sulfonamides were evaluated for their inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). nih.gov The compounds showed potent, noncompetitive inhibition against both isoenzymes at nanomolar to micromolar concentrations. nih.gov Molecular docking studies suggested that the thiophene and sulfonamide moieties played a crucial role in the inhibitory activity by interacting with sites outside of the catalytic active site. researchgate.netnih.gov These findings indicate that thiophene-based sulfonamides have the potential to be developed as therapeutic agents targeting the carbonic anhydrase family of enzymes. nih.gov

| Compound Class | Enzyme Target | Inhibition Data (IC₅₀) | Inhibition Data (Ki) | Reference |

| Thiophene-based sulfonamides | hCA-I | 69 nM to 70 µM | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | nih.gov |

| Thiophene-based sulfonamides | hCA-II | 23.4 nM to 1.405 µM | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | nih.gov |

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is a crucial enzyme in the innate immune system, known for its role in generating antimicrobial compounds from substances like thiocyanate. The inhibition of LPO can have significant implications for immune function. Research has shown that secondary sulfonamides can act as effective inhibitors of LPO, with inhibitory concentrations ranging from the micromolar to the nanomolar level. mdpi.comnih.gov This inhibition is considered significant as a reduction in LPO activity could potentially weaken the immune response, a critical consideration for sulfonamide-based drugs. mdpi.com The mechanism of inhibition by some secondary sulfonamides has been identified as non-competitive. nih.gov

While the broader class of secondary sulfonamides has demonstrated LPO inhibitory activity, specific kinetic data for this compound was not available in the reviewed literature.

Cyclin-Dependent Kinase 5 (Cdk5) Inhibition

Cyclin-dependent kinase 5 (Cdk5) has emerged as a therapeutic target, particularly in the context of neurodegenerative disorders. A high-throughput screening identified a structurally related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318), as a moderately potent inhibitor of Cdk5. nih.govresearchgate.net Further research into thiophene sulfonamides has indicated their potential as inhibitors of various cyclin-dependent kinases (CDKs). nih.gov For instance, certain thiophene and benzene (B151609) sulfonamides have been identified as potent inhibitors of Pfmrk, a CDK from Plasmodium falciparum that shares sequence homology with human CDK7. nih.gov

Specific inhibitory data for this compound against Cdk5 was not detailed in the available search results. However, the findings for structurally similar compounds suggest that the thiophene sulfonamide scaffold is a promising area for the development of Cdk5 inhibitors.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. A number of thiophene derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.govpsu.edu In some cases, these compounds have demonstrated greater potency than the reference drug, donepezil. For example, one study reported that a specific tetrahydrobenzo[b]thiophene derivative exhibited 60% inhibition of AChE, compared to 40% by donepezil. nih.gov

While the thiophene scaffold is a recognized platform for the design of AChE inhibitors, specific data on the acetylcholinesterase inhibitory activity of this compound was not available in the reviewed literature.

Investigation of DNA Intercalation Mechanisms

The interaction of small molecules with DNA is a critical area of study, particularly in the development of anticancer agents. Some sulfonamide derivatives have been found to interact with DNA through a mixed-mode mechanism that includes both partial intercalation between base pairs and binding within the DNA grooves. rsc.org Additionally, certain thiophene derivatives have been identified as antibacterials that target DNA gyrase, stabilizing DNA-cleavage complexes through an allosteric mechanism rather than direct intercalation. nih.gov

Specific studies detailing the DNA intercalation mechanism of this compound were not found in the available research.

Broader Pharmacological Spectrum of Thiophene Sulfonamides as Research Targets

The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This has made them a subject of intense research for various therapeutic applications. researchgate.neteprajournals.comontosight.ai

One of the most prominent activities of this class is the inhibition of carbonic anhydrases (CAs). A multitude of thiophene-2-sulfonamide derivatives have been shown to be potent inhibitors of various human CA isoforms, including hCA II, hCA IX, and hCA XII, with some compounds exhibiting subnanomolar inhibitory constants. nih.govnih.gov This has led to their investigation as potential treatments for glaucoma. nih.gov

Furthermore, thiophene sulfonamides have been explored for their anticancer properties . They have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. nih.gov The thiophene core is also present in a variety of compounds synthesized and evaluated for their cytotoxic activity against different cancer cell lines. researchgate.net

The antimicrobial potential of thiophene sulfonamides is another significant area of research. They have shown activity against various bacterial and fungal pathogens. researchgate.netnih.gov Some derivatives act as antibacterial agents by targeting DNA gyrase with a unique mechanism of action. nih.gov

The versatility of the thiophene sulfonamide structure allows for a wide range of chemical modifications, leading to a diverse set of biological activities that continue to be explored by researchers.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Thiophene (B33073) Ring Substitution on Biological Activity

The thiophene ring serves as a crucial scaffold in many biologically active compounds, and its substitution pattern significantly modulates the pharmacological profile of thiophene-2-sulfonamides. nih.govresearchgate.net The electronic and steric properties of substituents on the thiophene ring can influence binding affinity, selectivity, and pharmacokinetic properties.

Substituent Effects at the C5 Position (e.g., Isopropyl vs. Halogens, Aryl Groups)

The C5 position of the thiophene-2-sulfonamide (B153586) core is a key site for modification, and the nature of the substituent at this position has a profound impact on biological activity.

The isopropyl group at the C5 position, as seen in the parent compound, is a small, lipophilic alkyl group. In some contexts, such as certain enzyme inhibitors, this group can fit into hydrophobic pockets within the target protein, contributing to binding affinity. For instance, in the development of hepatitis C virus (HCV) NS5B polymerase inhibitors, the presence of an isopropyl group on a thiophene ring was found to be favorable for activity.

In contrast, the introduction of halogens , such as bromine, at the C5 position can lead to compounds with different activity profiles. For example, 5-bromothiophene-2-sulfonamide (B1270684) has been used as a versatile intermediate for the synthesis of more complex derivatives, including those with antibacterial properties. nih.gov The substitution of the bromine with various aryl groups via Suzuki cross-coupling reactions has led to a series of 5-arylthiophene-2-sulfonamides. researchgate.net The electronegativity and size of the halogen atom can influence the electronic distribution within the thiophene ring and introduce new potential interactions with the biological target.

The replacement of the isopropyl group with larger aryl groups at the C5 position has been a common strategy to explore new binding interactions. Studies on 5-arylthiophene-2-sulfonamides have shown that the nature and substitution pattern of the aryl ring are critical for activity. researchgate.net For instance, the presence of electron-donating groups on the phenyl ring of substituted thiophene sulfonamides has been observed to have a positive impact on their antibacterial activities. researchgate.net Furthermore, the synthesis of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides has yielded potent inhibitors of carbonic anhydrase isoforms, with the substituted benzyl (B1604629) group at the C5 position playing a key role in achieving high affinity. nih.gov

| C5-Substituent | General Effect on Biological Activity | Example Compound Class |

| Isopropyl | Can fit into hydrophobic pockets, contributing to binding affinity. | 5-Isopropylthiophene-2-sulfonamide |

| Halogens (e.g., Bromo) | Serves as a key intermediate for further functionalization. Can influence electronic properties. | 5-Bromothiophene-2-sulfonamide |

| Aryl Groups | Can introduce additional binding interactions (e.g., π-π stacking). Substituents on the aryl ring further modulate activity. | 5-Arylthiophene-2-sulfonamides |

| Benzylsulfanyl Groups | Can lead to potent enzyme inhibitors, with the substituted benzyl group making key interactions. | 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides |

Influence of Substituents at Other Thiophene Ring Positions

While the C5 position has been a primary focus of modification, substituents at other positions on the thiophene ring also play a significant role in determining the biological activity of thiophene-2-sulfonamides. For example, a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as inhibitors of cyclin-dependent kinase 5 (cdk5) revealed the importance of the C4 position. The placement of the bulky benzothiazole (B30560) group at the C4 position was found to be compatible with the enzyme's active site, leading to moderate inhibitory potency. nih.govunifi.it This highlights that the spatial arrangement of substituents around the thiophene core is a critical determinant of target-specific interactions.

Role of the Sulfonamide Moiety in Target Binding

The sulfonamide group is a cornerstone of the biological activity of this class of compounds, often acting as a key pharmacophore that directly participates in binding to the target protein.

Importance of the Primary Sulfonamide Group

The primary sulfonamide group (-SO₂NH₂) is a critical feature for the biological activity of many sulfonamide-based inhibitors. This group is known to be a zinc-binding group, capable of coordinating with the zinc ion present in the active site of metalloenzymes such as carbonic anhydrases. This interaction is a key determinant of the high affinity and inhibitory potency of many sulfonamide drugs. Beyond its role as a zinc-binding moiety, the primary sulfonamide can also engage in crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins, further anchoring the inhibitor and contributing to its biological effect.

Effects of N-Substitution on Activity and Selectivity

Modification of the sulfonamide nitrogen, known as N-substitution, can have a dramatic effect on the activity and selectivity of the compound. Introducing substituents on the sulfonamide nitrogen can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity.

In some cases, N-alkylation can lead to a decrease or complete loss of activity, particularly if the primary sulfonamide is essential for binding to a metal ion. However, in other instances, N-substitution can be beneficial. For example, in a study on 5-bromo-N-alkylthiophene-2-sulfonamides, N-alkylation was successfully achieved, and these derivatives were further modified to produce compounds with antibacterial activity. nih.gov The size and nature of the N-substituent can be fine-tuned to optimize interactions with specific subpockets within the target's active site, potentially leading to increased potency and selectivity for a particular enzyme isoform. For instance, N-alkylation can improve the pharmacokinetic properties of a compound by increasing its lipophilicity, which may enhance cell membrane permeability.

| Modification | General Effect on Biological Activity |

| Primary Sulfonamide (-SO₂NH₂) | Often essential for activity, acting as a zinc-binding group and participating in hydrogen bonding. |

| N-Substitution (-SO₂NHR) | Can modulate activity and selectivity. May decrease activity if the primary sulfonamide is critical for binding. Can be used to probe for additional binding pockets and improve pharmacokinetic properties. |

Conformational Analysis and Bioisosteric Replacements in Thiophene Sulfonamides

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of thiophene sulfonamides helps in understanding the preferred spatial arrangement of the thiophene ring and the sulfonamide group, which in turn dictates how the molecule fits into a binding site.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds. In the context of thiophene sulfonamides, the thiophene ring can be replaced by other five- or six-membered heterocyclic or carbocyclic rings to modulate activity, selectivity, and pharmacokinetic properties. For example, replacing the thiophene with a furan, pyrrole, or even a cyclohexane (B81311) ring would significantly alter the electronic and conformational properties of the molecule, potentially leading to a different pharmacological profile. Similarly, the isopropyl group at the C5 position could be replaced by other groups of similar size but with different electronic properties, such as a cyclopropyl (B3062369) group or a trifluoromethyl group, to fine-tune the compound's characteristics.

Rational Design Strategies for Enhanced Potency and Selectivity

The rational design of this compound analogs and related thiophene sulfonamide derivatives is a key strategy employed to optimize their therapeutic properties. By systematically modifying the core structure, researchers can enhance potency against specific biological targets while improving selectivity and pharmacokinetic profiles. These strategies are often guided by Structure-Activity Relationship (SAR) studies, computational modeling, and the application of established medicinal chemistry principles.

A primary strategy involves the bioisosteric replacement of the thiophene ring for other aromatic systems, such as a phenyl ring. nih.gov The thiophene moiety is considered a privileged pharmacophore in medicinal chemistry, in part because its sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov This substitution can lead to improved metabolic stability and binding affinity. nih.gov

Another key design principle is the modification of substituents on both the thiophene ring and the sulfonamide nitrogen. These modifications are crucial for tuning the electronic and steric properties of the molecule to achieve optimal interaction with the target protein.

In Silico-Guided and Structure-Based Design

Computational methods are increasingly used to guide the design of novel thiophene sulfonamide derivatives. For instance, an in silico-guided rational drug design approach was used to improve the potency of a previously identified TRPV1 agonist, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl) butanamide I. nih.gov Docking experiments, molecular dynamics simulations, and thermodynamic analysis suggested that introducing a lipophilic iodine atom or a flat pyridine (B92270)/benzene (B151609) ring at the 5-position of the thiophene nucleus would enhance ligand-binding properties. nih.gov This led to the synthesis of new analogs, with molecular modeling highlighting key hydrophobic interactions between the modified thiophene nucleus and amino acid residues like Leu547 and Phe543 in the target protein. nih.gov

In another example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening campaign. nih.gov X-ray crystallography of the compound bound to cdk5 revealed an unusual binding mode to the hinge region, mediated by a water molecule, providing a structural basis for further rational design of more potent inhibitors. nih.gov

Hybrid Pharmacophore and Scaffold Hopping Strategies

A prominent rational design strategy involves creating hybrid molecules that combine the thiophene sulfonamide scaffold with other pharmacophores to achieve synergistic or multi-target effects. One such approach involved hybridizing the dihydropteroate (B1496061) synthase (DHPS) inhibitor sulfonamide scaffold with the COX-2 inhibitor salicylamide (B354443) pharmacophore. nih.gov This was done to create co-drugs with dual inhibitory action against the COX-2/PGE2 axis and the DHPS enzyme, aiming to enhance antibacterial activity for treating septicemia. nih.gov

Similarly, sulfonamide derivatives have been incorporated into the structure of carvacrol (B1668589) (5-isopropyl-2-methylphenol), a natural phenolic monoterpenoid, to generate more potent antimicrobial and antioxidant agents. researchgate.netnih.gov The design rationale is to combine the active groups from both parent molecules into a single, more effective compound. researchgate.net

Substituent-Guided Optimization and SAR

Systematic variation of substituents on the thiophene sulfonamide core is a fundamental strategy for exploring the SAR and optimizing activity.

A study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated the impact of the N-alkyl group on antibacterial activity against Klebsiella pneumoniae. nih.gov The synthesis involved reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides. nih.gov The resulting derivatives showed that the nature of the alkyl group influenced potency, with the N-propyl derivative (compound 3b) exhibiting the highest potency. nih.gov This promising lead was then used as a template for further diversification via Suzuki-Miyaura cross-coupling with various aryl boronic acids, creating a library of new analogs for further screening. nih.gov

Another SAR study focused on thiophene-2-carboxamide derivatives, which are structurally related to sulfonamides. The study revealed that substituents at the 3-position of the thiophene ring significantly impact biological activity. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives showed more potent antioxidant and antibacterial activity compared to the corresponding 3-hydroxy or 3-methyl analogs. nih.gov This was attributed to the presence of the amino group and the absence of an azo moiety found in other derivatives in the series. nih.gov

The data below illustrates the effects of these rational design strategies on biological activity.

Table 1: Antibacterial and Anti-inflammatory Activity of Hybrid Sulfonamides

| Compound | Target/Assay | Activity/Result | Reference |

|---|---|---|---|

| 5j (Sulfonamide-salicylamide hybrid) | COX-2 Inhibition | Potent, comparable to celecoxib | nih.gov |

| 5j (Sulfonamide-salicylamide hybrid) | Antibacterial (S. aureus, E. coli) | Higher activity than sulfasalazine | nih.gov |

| 5o (Sulfonamide-salicylamide hybrid) | COX-2 Inhibition | Potent, comparable to celecoxib | nih.gov |

| 5o (Sulfonamide-salicylamide hybrid) | Antibacterial (E. coli) | Higher activity than sulfasalazine | nih.gov |

Table 2: Antibacterial Activity of N-Alkyl and Aryl Thiophene Sulfonamides

| Compound | Target Organism | Activity (MIC) | Activity (MBC) | Reference |

|---|---|---|---|---|

| 3b (5-bromo-N-propylthiophene-2-sulfonamide) | NDM-KP ST147 | 0.39 µg/mL | 0.78 µg/mL | nih.gov |

Table 3: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

| Compound Series | Key Structural Feature | Antioxidant Activity (% Inhibition) | Reference |

|---|---|---|---|

| 7a-c | 3-Amino group | 46.9 - 62.0% | nih.gov |

| 3a-c | 3-Hydroxy group | 28.4 - 54.9% | nih.gov |

| 5a-c | 3-Methyl group | 12.0 - 22.9% | nih.gov |

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Studies on thiophene (B33073) sulfonamide derivatives have shed light on their binding affinities and interactions within the active sites of various enzymes. nih.gov

Molecular docking simulations of thiophene sulfonamide derivatives have revealed significant binding interactions with protein receptors. nih.gov For instance, in studies involving Enoyl Acyl Carrier Protein Reductase (InhA), a key enzyme in Mycobacterium tuberculosis, thiophene sulfonamide compounds demonstrated notable docking scores, with some derivatives exhibiting impressive glide scores. nih.gov These scores indicate a strong predicted binding affinity to the receptor. The binding mode often involves the thiophene core being buried in a hydrophobic pocket of the active site. chemrxiv.org The sulfonamide group is crucial as it can act as a hydrogen bond acceptor and mimic the interactions of natural ligands. chemrxiv.orgnih.gov The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen-π or CH···O interactions, depending on the specific substitutions on the thiophene ring and the sulfonamide nitrogen. chemrxiv.orgnih.gov

The interactions between thiophene sulfonamide derivatives and the amino acid residues of a target protein's active site are critical for their inhibitory activity. In the case of enzymes like New Delhi Metallo-β-lactamase (NDM-1), which confers antibiotic resistance, derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have shown specific interactions. nih.gov Key interactions often involve hydrogen bonding between the sulfonamide oxygen or nitrogen atoms and amino acid residues such as aspartate or tryptophan. nih.gov Hydrophobic interactions are also significant, with the thiophene ring and its substituents fitting into hydrophobic pockets created by residues like phenylalanine and tryptophan. nih.gov For example, in the active pocket of a target protein from Klebsiella pneumoniae, a derivative of 5-bromothiophene-2-sulfonamide was found to interact with Try87 and Asp118 through hydrogen bonding and with Phe62 and Trp87 via hydrophobic interactions. nih.gov

| Ligand | Binding Affinity (kcal/mol) | Hydrogen Bonding Residues | Hydrophobic Bonding Residues |

|---|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamide derivative | -7.9 | Try87 (O), Asp118 (S) | Phe62, Trp87 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a deeper understanding of molecular stability, reactivity, and spectroscopic characteristics.

DFT studies on thiophene sulfonamide derivatives have provided valuable information about their electronic properties. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap values have been calculated to be in a range that reflects their stability. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In thiophene sulfonamide derivatives, the most negative potential (red and yellow regions) is typically located around the oxygen atoms of the sulfonamide group, making them likely sites for electrophilic attack. The hydrogen atom of the sulfonamide's NH2 group often shows the most positive potential (blue region), indicating a site for nucleophilic attack. mdpi.com

Global reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies, further characterize the reactivity of these molecules. mdpi.com A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

DFT calculations can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For thiophene sulfonamide derivatives, the calculated geometric parameters are generally in good agreement with experimental data from X-ray crystallography. mdpi.com For instance, the S=O and S-NH2 bond lengths in the sulfonamide group are calculated to be around 1.42 Å and 1.64 Å, respectively. mdpi.com The bond angles within the thiophene ring and the sulfonamide group are also predicted with high accuracy. mdpi.com

Conformational analysis helps to determine the most stable arrangement of atoms in a molecule. For molecules with rotatable bonds, like the isopropyl group in 5-isopropylthiophene-2-sulfonamide, different conformers can exist. Theoretical calculations can identify the preferred conformation by comparing the energies of different spatial arrangements. researchgate.net The orientation of the sulfonamide group relative to the thiophene ring is also a key conformational feature that can influence its binding to a biological target.

DFT can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Vibrational frequencies calculated by DFT can be correlated with the peaks observed in an experimental FT-IR spectrum. For thiophene sulfonamide derivatives, characteristic vibrational bands include the asymmetric and symmetric stretching of the SO2 group, typically found in the regions of 1345 cm⁻¹ and 1186 cm⁻¹, respectively. nih.gov The N-H stretching of the sulfonamide group is also a prominent feature. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov These calculations help in understanding the electronic structure and the nature of the chromophores within the molecule.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate the NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the compound. nih.gov

| Vibrational Mode | Theoretical (DFT) | Experimental (FT-IR) |

|---|---|---|

| SO₂ Asymmetric Stretch | ~1334 | ~1345 |

| SO₂ Symmetric Stretch | ~1252 | ~1186 |

| S-N Stretch | ~925 | ~940 |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex and the conformational dynamics that occur upon binding. nih.govmdpi.com While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to sulfonamide and thiophene derivatives to predict their behavior with biological targets. nih.govmdpi.comnih.gov

The primary goal of MD simulations in this context is to assess the stability of the compound within a protein's binding site. nih.govmdpi.com This is often quantified by calculating the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A low and stable RMSD value, typically less than 3 Å, suggests that the ligand remains securely bound in its initial docked pose and that the complex is stable. mdpi.com

Furthermore, MD simulations elucidate the conformational changes in both the ligand and the protein. acs.org The process of a ligand fitting into a binding pocket can induce structural alterations that are crucial for biological activity. mdpi.com Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For instance, studies on sulfonamide derivatives often highlight the importance of hydrogen bonds for anchoring the molecule within the active site of an enzyme. nih.gov Similarly, simulations of thiophene-containing compounds have been used to understand their conformational geometry and how it influences binding. mdpi.comrsc.org

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are frequently performed on the MD simulation trajectories to estimate the binding affinity of the compound for its target. mdpi.com These computational approaches help in ranking potential drug candidates and provide a theoretical basis for their observed biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment (In Silico)

In silico ADMET prediction is an essential step in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile. nih.govnih.gov This computational screening helps to identify candidates with favorable drug-like properties and flag those with potential liabilities, thereby reducing late-stage failures. researchgate.net For sulfonamide derivatives, these predictive models are routinely used. nih.govmdpi.comnih.govnih.gov

Theoretical Prediction of Pharmacokinetic Profiles

The pharmacokinetic profile of a potential drug candidate determines its ability to be absorbed, distributed throughout the body, metabolized, and excreted. In silico tools predict these properties based on the molecule's structure. For compounds like this compound, key parameters would be evaluated to gauge its potential as an orally administered drug. nih.govnih.gov

Table 1: Representative In Silico Pharmacokinetic and Drug-Likeness Predictions for Sulfonamide-Class Compounds

| Parameter | Predicted Property | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | Good | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal epithelial cell barrier. |

| Distribution | ||

| BBB Permeability | Low / Non-permeant | Predicts whether the compound can cross the blood-brain barrier. |

| Plasma Protein Binding | High | Affects the amount of free drug available to exert its effect. |

| Metabolism | ||

| CYP2D6/3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts interaction with key drug-metabolizing enzymes, indicating potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Relates to the mechanism of renal clearance. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Pass/Fail | A set of criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to evaluate oral bioavailability. researchgate.netetflin.comyoutube.com |

| Ghose Filter | Pass/Fail | Additional physicochemical parameters for drug-likeness. youtube.com |

This table is illustrative and based on typical predictions for sulfonamide-class compounds as described in the cited literature. nih.govnih.govnih.govnih.govyoutube.com

In Silico Toxicity Assessments

Computational toxicology models are employed to predict potential adverse effects of a compound early in the development process. nih.govresearchgate.net These methods use quantitative structure-toxicity relationship (QSTR) models to estimate various toxicity endpoints. elsevierpure.comyoutube.com For sulfonamides, common assessments include predictions for mutagenicity, carcinogenicity, and organ toxicity. nih.govmdpi.com

Table 2: Common In Silico Toxicity Endpoints Evaluated for Drug Candidates

| Toxicity Endpoint | Prediction | Implication |

|---|---|---|

| AMES Mutagenicity | Non-mutagenic / Mutagenic | Predicts the potential of the compound to cause DNA mutations. |

| Carcinogenicity | Non-carcinogen / Carcinogen | Estimates the risk of causing cancer, often based on structural alerts. researchgate.net |

| hERG Inhibition | Low Risk / High Risk | Predicts potential for cardiotoxicity by blocking the hERG potassium channel. |

| Hepatotoxicity (Liver Toxicity) | Low / High | Predicts the potential to cause drug-induced liver injury. youtube.com |

This table represents common toxicity endpoints predicted using in silico methods as described in the cited literature. nih.govresearchgate.netnih.govyoutube.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational chemistry technique used to visualize and quantify the various intermolecular interactions within a molecular crystal. rsc.orgscirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in the solid state. This analysis is particularly useful for thiophene and sulfonamide-containing compounds to explore their crystal packing, which is stabilized by a network of non-covalent interactions. researchgate.netnih.gov

The analysis generates a 3D Hirshfeld surface and a 2D "fingerprint plot," which summarizes all intermolecular contacts. researchgate.net The fingerprint plot provides a percentage contribution for each type of interaction, highlighting the most significant forces holding the crystal together. researchgate.net

In studies of related sulfonamide and thiophene derivatives, the most dominant interactions are typically H···H, O···H/H···O, and C···H/H···C contacts. researchgate.netnih.govresearchgate.net The O···H contacts often correspond to classical hydrogen bonds involving the sulfone oxygen atoms and amine groups, which are crucial for stabilizing the crystal structure. nih.gov The presence of the thiophene ring can also lead to S···H or S···S interactions. researchgate.net

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Sulfonamide Compound

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents van der Waals forces between hydrogen atoms. |

| O···H / H···O | 15 - 25% | Typically indicates hydrogen bonding involving oxygen atoms. |

| C···H / H···C | 10 - 20% | Relates to weaker C-H···π or other van der Waals interactions. |

| S···H / H···S | 3 - 8% | Interactions involving the sulfur atom of the thiophene ring. |

| C···C | 2 - 5% | Can indicate π-π stacking interactions between aromatic rings. |

This table is illustrative, showing typical percentage contributions found in the Hirshfeld surface analyses of similar sulfonamide and thiophene-containing crystal structures. researchgate.netnih.govresearchgate.net

Advanced Methodologies and Future Research Trajectories

High-Throughput Screening (HTS) and Combinatorial Library Approaches for Thiophene (B33073) Sulfonamides

High-Throughput Screening (HTS) has become a cornerstone in modern drug discovery, enabling the rapid testing of vast numbers of compounds against specific biological targets. bmglabtech.comewadirect.com This automated process is crucial for identifying "hits" or "leads" from large chemical libraries that can be further optimized into drug candidates. bmglabtech.comufl.edu For thiophene sulfonamides, HTS allows for the efficient screening of extensive compound libraries to identify molecules with desired biological or biochemical activities. bmglabtech.comewadirect.com

Complementing HTS, combinatorial chemistry facilitates the rapid synthesis of large, diverse libraries of related compounds. researchgate.netnih.gov This approach is particularly valuable for exploring the structure-activity relationships (SAR) of thiophene sulfonamides. nih.gov By systematically modifying different parts of the thiophene sulfonamide scaffold, researchers can quickly generate a multitude of analogs. nih.gov The use of positional scanning libraries (PSLs) further enhances this process, allowing for the evaluation of millions of compounds through a smaller number of tests and expediting the identification of promising candidates with broad-spectrum activity. nih.gov The integration of HTS and combinatorial libraries provides a powerful platform for discovering novel thiophene sulfonamide-based therapeutic agents. researchgate.netnih.gov

Interactive Data Table: HTS and Combinatorial Library Approaches

| Methodology | Description | Application to Thiophene Sulfonamides | Key Advantages |

| High-Throughput Screening (HTS) | Automated testing of large numbers of chemical compounds for a specific biological target. bmglabtech.com | Rapidly screen libraries of thiophene sulfonamides to identify "hits" with desired biological activity. | Accelerates target analysis, cost-effective for large-scale screening. bmglabtech.com |

| Combinatorial Chemistry | Efficient parallel synthesis of a large number of different but structurally related molecules. researchgate.net | Generate diverse libraries of thiophene sulfonamide analogs for SAR studies. | Rapidly explores chemical space and provides detailed SAR data. nih.gov |

| Positional Scanning Libraries (PSLs) | A strategy in combinatorial chemistry where a specific position in a molecule is systematically varied while other positions are represented by a mixture of substituents. | Efficiently screen large combinatorial libraries of thiophene sulfonamides to identify key structural motifs for activity. | Exponentially reduces the number of samples to be tested, expedites the discovery of broad-spectrum agents. nih.gov |

Development of Novel Synthetic Reagents and Eco-Friendly Methods for Sulfonamide Formation

The synthesis of sulfonamides has traditionally relied on methods that can be harsh and environmentally unfriendly. researchgate.net A significant focus of current research is the development of novel reagents and greener synthetic routes.

One promising approach involves the use of the bench-stable solid charge-transfer complex DABCO-bis(sulfur dioxide) (DABSO) as a substitute for gaseous sulfur dioxide. organic-chemistry.orgrsc.org This reagent allows for the synthesis of sulfonamides from Grignard reagents under milder conditions. organic-chemistry.orgrsc.org Another innovative reagent is N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which enables the direct, one-step synthesis of primary sulfonamides from a variety of organometallic reagents in good to excellent yields. acs.org

In line with the principles of green chemistry, water is being explored as a solvent for sulfonamide synthesis. mdpi.comscilit.comrsc.org Methods using water as the solvent, often with dynamic pH control, eliminate the need for toxic organic solvents and bases, simplifying product isolation to simple filtration. mdpi.comrsc.org Other eco-friendly strategies include the use of recyclable nanocatalysts like CuFe2O4@SiO2 and electrochemical methods that avoid sacrificial reagents and catalysts. acs.orgbiolmolchem.com These advancements are making the synthesis of sulfonamides, including thiophene derivatives, more sustainable and efficient. researchgate.netrsc.org

Interactive Data Table: Novel and Eco-Friendly Synthetic Methods

| Method/Reagent | Description | Advantages |

| DABCO-bis(sulfur dioxide) (DABSO) | A stable, solid surrogate for sulfur dioxide gas. rsc.org | Avoids the use of toxic SO2 gas; compatible with Grignard reagents. organic-chemistry.orgrsc.org |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | A novel sulfinylamine reagent for the direct synthesis of primary sulfonamides. acs.org | Convenient one-step process with good to excellent yields for a broad range of substrates. acs.org |

| Water as a Green Solvent | Utilizing water as the reaction medium for sulfonamide synthesis, often with pH control. mdpi.comrsc.org | Environmentally benign, avoids toxic organic solvents, simplifies product isolation. mdpi.comrsc.org |

| CuFe2O4@SiO2 Nanocatalyst | A magnetic nanocatalyst for facilitating sulfonamide synthesis. biolmolchem.com | Recyclable and easily separable, promoting sustainable chemistry. biolmolchem.com |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines driven by electricity. acs.org | Avoids sacrificial reagents and catalysts, rapid reaction times. acs.org |

Co-crystallography and Advanced Protein-Ligand Complex Analysis

Understanding the precise interactions between a drug molecule and its protein target is fundamental for rational drug design. Co-crystallography, a technique where a protein is crystallized with a bound ligand, provides high-resolution, three-dimensional snapshots of these interactions. acs.orgnih.gov For thiophene sulfonamides, this technique can reveal intimate details of how the sulfonamide and thiophene moieties bind within the active site of an enzyme. nih.govnih.gov

Interactive Data Table: Co-crystallography and Advanced Analysis

| Technique | Information Gained | Relevance to Thiophene Sulfonamides |

| Co-crystallography | High-resolution 3D structure of the protein-ligand complex. acs.orgnih.gov | Visualizes the precise binding mode and key interactions of the thiophene sulfonamide with its target protein. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy). acs.org | Quantifies the strength of the interaction and provides insight into the driving forces of binding. acs.org |

| Density Functional Theory (DFT) | Electronic structure and energetic properties of the ligand and its interactions. acs.org | Helps to understand the nature of the chemical bonds and non-covalent interactions within the binding site. acs.org |

| 3D Reference Interaction Site Model (3D-RISM) | Solvation thermodynamics and the role of water molecules in ligand binding. acs.org | Elucidates the impact of water displacement on binding affinity. acs.org |

Targeting Specific Enzyme Isoforms for Enhanced Therapeutic Selectivity

Many enzymes exist as multiple isoforms, which are structurally similar but may have different tissue distributions or physiological roles. A key challenge in drug development is to design inhibitors that selectively target the disease-relevant isoform to maximize efficacy and minimize off-target side effects. Thiophene sulfonamides are being actively investigated for their potential to achieve such selectivity.

For instance, research has focused on designing thiophene-based sulfonamides that can potently and selectively inhibit specific isoforms of carbonic anhydrase (CA). nih.govresearchgate.net Molecular modeling studies are often employed to understand the subtle differences in the active sites of various isoforms, guiding the design of inhibitors that can exploit these differences. nih.gov The development of N-(alkyloxycarbonyl)thiophene sulfonamides has led to the identification of highly selective ligands for the AT2 receptor, demonstrating the potential for fine-tuning the selectivity of this class of compounds. nih.gov The ability to specifically target enzyme isoforms is a critical step towards developing safer and more effective therapeutic agents based on the thiophene sulfonamide scaffold. biorxiv.org

Exploration of 5-Isopropylthiophene-2-sulfonamide as a Precursor for Complex Molecular Architectures

Beyond its own potential biological activity, this compound can serve as a versatile building block for the synthesis of more complex molecules. The thiophene ring and the sulfonamide group offer multiple points for chemical modification, allowing for the construction of diverse and intricate molecular architectures. researchgate.netekb.eg

Recent advances in synthetic chemistry, such as complexity-building photochemical cascades initiated by Excited State Intramolecular Proton Transfer (ESIPT), open up new avenues for utilizing sulfonamide-containing precursors. nsf.govresearchgate.netmdpi.com These methods can rapidly generate complex polyheterocyclic scaffolds from relatively simple starting materials. nsf.govresearchgate.netmdpi.com While not yet specifically demonstrated with this compound, the principles of these synthetic strategies could be applied to it and its derivatives. The modular nature of these synthetic routes, often involving high-yielding coupling reactions, makes them well-suited for creating libraries of complex molecules for drug discovery and other applications. mdpi.com The use of this compound as a starting material in such advanced synthetic protocols could lead to the discovery of novel compounds with unique three-dimensional structures and biological activities.

Emerging Research Areas for Thiophene Sulfonamide Derivatives

The versatility of the thiophene sulfonamide scaffold continues to open up new frontiers in research. One emerging area is the development of these compounds as inhibitors of quorum sensing in pathogenic bacteria. biorxiv.org Quorum sensing is a cell-to-cell communication system that controls virulence in many bacteria, and its inhibition represents a promising anti-infective strategy. biorxiv.org Thiophenesulfonamides have been identified as specific inhibitors of the master quorum sensing transcription factor LuxR in Vibrio species. biorxiv.org